methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with protein receptors . For instance, a compound with a similar structure was found to bind with a target protein receptor PDB: 4BFT . The amino acid residues involved in the binding were TYR235, TYR177, and HIS179 .
Mode of Action
It is known that similar compounds form conventional hydrogen bonds with their target proteins . This interaction could lead to changes in the protein’s function, potentially influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit antioxidant potential , suggesting that this compound might also have antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate typically involves the condensation of appropriate hydrazines with β-keto esters. One common method is the reaction of 3-methyl-2-pyrazolin-5-one with methyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride
- 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Uniqueness
Methyl (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group allows for easy modification, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(3-6(10)12-2)7(11)9-8-4/h5H,3H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYIXYOOHAYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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